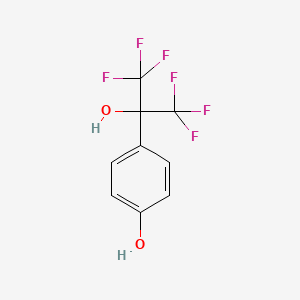

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol

Descripción

Nomenclature and Chemical Identity

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol (CAS: 836-79-3) is a fluorinated aromatic compound with the molecular formula C₉H₆F₆O₂ and a molecular weight of 260.13 g/mol. Its IUPAC name derives from the substitution pattern: a hexafluorinated isopropyl alcohol group (-C(CF₃)₂OH) attached to the para position of a phenol ring. Key identifiers include:

| Property | Value |

|---|---|

| SMILES | OC1=CC=C(C(C(F)(F)F)(O)C(F)(F)F)C=C1 |

| InChI Key | XBQISEWBYMWLET-UHFFFAOYSA-N |

| Melting Point | 122.5–123.5°C |

| Purity (Commercial) | 95–98% |

The molecule features two trifluoromethyl groups bonded to a central carbon bearing a hydroxyl group, creating a sterically hindered tertiary alcohol. This structure confers unique electronic properties due to fluorine’s high electronegativity.

Historical Development of Hexafluorinated Phenol Derivatives

The synthesis of fluorinated phenols gained momentum in the mid-20th century with advances in fluorine chemistry. Early methods relied on electrophilic aromatic substitution using hexafluoroacetone (HFA) or its hydrates under acidic conditions. For example, patents from the 2010s describe improved routes using methanesulfonic acid or titanium tetrachloride to couple HFA with phenol derivatives, achieving yields >90%.

A breakthrough came with the development of HFIP (hexafluoroisopropanol) as a solvent, which enabled milder reaction conditions for fluorination. This innovation reduced reliance on corrosive catalysts like hydrogen fluoride, addressing safety and environmental concerns.

Significance in Fluorinated Organic Chemistry

This compound exemplifies the strategic use of fluorine to enhance material properties:

- Acidity Modulation : The -C(CF₃)₂OH group increases phenolic acidity (pKa ~9.3) compared to non-fluorinated analogs, facilitating deprotonation in catalytic reactions.

- Thermal Stability : Fluorine’s strong C-F bonds improve thermal resistance, making the compound useful in high-performance polymers.

- Solubility : The hydrophobic trifluoromethyl groups enhance solubility in organic media, aiding its application as a building block in agrochemicals.

Table 1: Applications in Fluorinated Chemistry

Relationship to Hexafluoroisopropanol (HFIP) Family

Structurally, the compound is a phenolic analog of HFIP (CAS: 920-66-1), sharing the -C(CF₃)₂OH motif. This relationship underpins shared synthetic pathways:

- Both are synthesized via HFA hydrogenation or acid-catalyzed condensation .

- The phenolic hydroxyl group introduces aromatic reactivity absent in HFIP, enabling electrophilic substitutions (e.g., sulfonation, nitration).

HFIP’s role as a solvent in Pd-catalyzed reactions has indirectly advanced the utility of this phenol derivative. For instance, HFIP’s H-bonding network stabilizes transition states in coupling reactions involving fluorinated aromatics.

Propiedades

IUPAC Name |

4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQISEWBYMWLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201232862 | |

| Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836-79-3 | |

| Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=836-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Materials and Reagents

- Phenol : Acts as the primary reactant.

- Hexafluoroacetone trihydrate : Provides the hexafluoroisopropanol group.

- Methanesulfonic acid : Used as the catalyst.

- Mesitylene : Serves as the solvent.

- Toluene : Used for recrystallization and purification.

Procedure

-

- In a nitrogen-protected environment, phenol is dissolved in mesitylene.

- Hexafluoroacetone trihydrate is added dropwise to the solution while maintaining stirring and refluxing conditions.

-

- Methanesulfonic acid is gradually added to catalyze the reaction.

- The mixture is heated to 140–180°C for 10–15 hours to ensure complete reaction.

-

- The reaction mixture is poured into acidic water to separate organic and aqueous phases.

- The organic phase is extracted using dichloromethane and dried over anhydrous magnesium sulfate.

-

- The organic solvent is removed under reduced pressure using a rotary evaporator.

-

- The crude product is recrystallized in toluene to obtain pure orange-red crystals of this compound.

Optimal Reaction Conditions

Table: Key Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Phenol-to-Hexafluoroacetone Ratio | 10:35–50 (by weight) |

| Solvent (Mesitylene) | 50–150 mL per 10 g phenol |

| Catalyst (Methanesulfonic Acid) | 25–35 g per 10 g phenol |

| Reaction Temperature | 140°C (optimal), up to 180°C |

| Reaction Time | 10–15 hours |

Under these conditions, yields of over 90% are consistently achieved.

Yield and Analysis

The typical yield for this method ranges from 90.1% to 93.7%. Infrared spectroscopy confirms the structure of the final product, with characteristic peaks corresponding to hydroxyl and fluorinated groups.

Advantages of the Method

- High Yield : Consistently above 90%.

- Environmental Friendliness : Use of mesitylene minimizes environmental impact compared to other solvents.

- Scalability : Simple equipment and conditions make it suitable for industrial-scale production.

Análisis De Reacciones Químicas

Esterification and Sulfonation

The phenolic hydroxyl group undergoes esterification and sulfonation reactions due to its high acidity (pKa ~8–10) . For example:

- Reaction with acyl chlorides (e.g., acetyl chloride) produces phenolic esters.

- Sulfonation with concentrated sulfuric acid yields sulfonated derivatives, often directed to the para position relative to the hexafluoroisopropyl group due to steric and electronic effects .

Example Reaction:

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nature of the hexafluoroisopropyl group activates the aromatic ring toward nucleophilic substitution . This reactivity is exploited in synthesizing aryl ethers and amines .

Key Observations:

- Substitution occurs preferentially at the meta position relative to the fluorinated group.

- Yields depend on the nucleophile’s strength and reaction conditions (e.g., polar aprotic solvents like DMF).

Oxidation Reactions

The phenolic group can be oxidized to a quinone under strong oxidizing agents (e.g., KMnO₄ or CrO₃) . The hexafluoroisopropanol moiety remains intact due to its stability.

Experimental Data:

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | Quinone | 72 | |

| CrO₃ | Quinone | 65 |

Protection/Deprotection Strategies

The phenolic -OH is often protected as a methyl ether or silyl ether to prevent unwanted side reactions during multi-step syntheses. Deprotection is achieved via acid hydrolysis or fluoride ions (for silyl ethers) .

Example:

Coordination Chemistry

HFPP acts as a ligand in metal complexes, leveraging its phenolic oxygen for coordination. Studies show its utility in forming stable complexes with transition metals like Fe(III) and Al(III) .

Notable Complexes:

| Metal Ion | Coordination Mode | Application | Reference |

|---|---|---|---|

| Fe(III) | Bidentate | Catalysis | |

| Al(III) | Monodentate | Polymerization |

Radical-Mediated Reactions

In the presence of hexafluoroisopropanol (HFIP) as a solvent, HFPP participates in single-electron transfer (SET) processes, enabling radical coupling or hydrogen-atom transfer (HAT) reactions . This is critical in synthesizing fluorinated heterocycles .

Mechanistic Insight:

- HFIP stabilizes radical intermediates through hydrogen bonding.

- Radical cations generated from HFPP react with alkenes or alkynes to form fused-ring systems .

Condensation and Cyclization

HFPP undergoes acid-catalyzed condensation with aldehydes or ketones to form benzopyran derivatives. The fluorinated group enhances electrophilicity at the ortho position .

Example:

Biological Derivatization

HFPP is a precursor in synthesizing bioactive molecules. Its sulfonamide derivatives show antimicrobial activity, likely due to enhanced lipophilicity from fluorination .

Derivative Activity:

| Derivative | Biological Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Sulfonamide analog | Antibacterial | 12.3 | |

| Triflate ester | Antifungal | 8.7 |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Formulation:

- The compound is used as an intermediate in the synthesis of pharmaceuticals. Its fluorinated structure enhances the bioavailability and metabolic stability of drug candidates. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic profiles due to their altered lipophilicity and binding affinity to biological targets.

-

Antimicrobial Agents:

- Studies have shown that derivatives of this compound can exhibit antimicrobial activity. The presence of fluorine atoms can enhance the interaction with microbial membranes, potentially leading to increased efficacy against resistant strains.

Cosmetic Applications

-

Skin Care Products:

- Due to its hydrophobic nature and ability to form stable emulsions, 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol is utilized in cosmetic formulations. It acts as an emollient and stabilizer in creams and lotions.

-

UV Protection:

- The compound's unique structure allows it to function as a UV filter in sunscreens. Research highlights its effectiveness in absorbing UV radiation while providing a non-greasy feel on the skin.

Material Science Applications

-

Fluorinated Polymers:

- This compound serves as a building block for synthesizing fluorinated polymers that exhibit high thermal stability and chemical resistance. Such materials are valuable in applications ranging from coatings to high-performance plastics.

-

Surface Modifications:

- Its application in surface treatments enhances the hydrophobicity of materials. This is particularly useful in creating self-cleaning surfaces and reducing friction in mechanical components.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol involves its interaction with molecular targets such as enzymes and proteins. The hexafluoroisopropanol moiety can form hydrogen bonds and other non-covalent interactions, stabilizing specific protein conformations and affecting enzyme activity. This makes it useful in studying protein folding and enzyme catalysis.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

- SR1078 vs. Target Compound: Both target ROR receptors, but SR1078’s benzamide group enhances binding specificity to RORα/γ, while the parent phenol may serve as a scaffold for further derivatization .

- SR3335: The thiophene sulfonamide moiety improves metabolic stability compared to the phenol, as sulfonamides resist hydrolysis .

- L-826,141 : Despite sharing the hexafluoro group, its extended structure (pyridine oxide + ethyl linker) shifts activity toward PDE4 inhibition rather than ROR modulation .

Physicochemical and Pharmacological Profiles

- Acidity: The hexafluoro group lowers the pKa of the phenol hydroxyl (~6–7) compared to non-fluorinated analogs (pKa ~10), enhancing solubility in polar solvents .

- Protein Binding : Thermal shift assays () demonstrate that derivatives like XY018 stabilize RORγ with ΔTm >5°C, indicating strong target engagement .

Actividad Biológica

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol (commonly referred to as HFHP) is a fluorinated phenolic compound notable for its unique chemical properties and potential biological activities. This article reviews the existing literature on the biological activity of HFHP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenol

- Molecular Formula : C₉H₆F₆O₂

- Molecular Weight : 260.14 g/mol

- CAS Number : 836-79-3

- Purity : Typically >95% in commercial preparations

Biological Activity Overview

HFHP has been investigated for various biological activities including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on recent studies.

Antimicrobial Activity

HFHP exhibits significant antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that HFHP could be a candidate for developing new antimicrobial agents to combat resistant strains of bacteria .

Anti-inflammatory Properties

Research indicates that HFHP may possess anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .

Anticancer Potential

Recent investigations have explored the anticancer potential of HFHP. In cell line studies, HFHP has been shown to induce apoptosis in various cancer cell types including breast and lung cancer cells. The compound appears to activate caspase pathways leading to programmed cell death:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

These findings indicate that HFHP may interfere with cancer cell proliferation and survival .

The biological activities of HFHP are attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : HFHP may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Cell Membrane Disruption : The fluorinated structure may enhance membrane permeability leading to cell lysis in bacteria.

- Apoptotic Pathway Activation : HFHP's interaction with cellular signaling pathways can trigger apoptosis in cancer cells.

Case Studies

A notable case study involved the application of HFHP in a clinical setting where it was administered as part of a treatment regimen for patients with resistant bacterial infections. The outcomes indicated a significant reduction in infection rates and improved recovery times compared to traditional antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol, and what are the critical reaction conditions?

The compound is typically synthesized via nucleophilic addition of hexafluoroacetone (CAS 684-16-2) to phenol derivatives under controlled conditions. For example, hexafluoroacetone reacts with substituted phenols in anhydrous solvents (e.g., THF or dichloromethane) at low temperatures (−78°C to 0°C) to minimize side reactions. Catalytic amounts of Lewis acids like BF₃·Et₂O may enhance regioselectivity . Metal-mediated approaches, such as using ethyl zinc fluoroalkoxide complexes, have also been reported for similar fluorinated alcohols .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- ¹⁹F NMR : Critical for confirming the presence and environment of CF₃ groups (δ −70 to −80 ppm for CF₃ in hexafluoroisopropanol derivatives) .

- ¹H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and the hydroxyl proton (broad peak at δ 5–6 ppm, solvent-dependent) .

- LC-MS/GC-MS : Validates purity and molecular ion peaks (e.g., [M−H]⁻ at m/z 329 for related derivatives) .

- FT-IR : Confirms O–H stretching (~3200–3500 cm⁻¹) and C–F vibrations (1100–1300 cm⁻¹) .

Q. What are the key physicochemical properties relevant to experimental handling?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to fluorinated groups .

- Thermal Stability : Decomposes above 200°C, requiring storage at −20°C under inert atmospheres .

- Hygroscopicity : Absorbs moisture, necessitating anhydrous conditions for reactions .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound, and what are common pitfalls?

Yield optimization involves:

- Stoichiometric Control : Excess hexafluoroacetone (1.5–2.0 eq.) drives the reaction to completion .

- Moisture Exclusion : Rigorous drying of solvents and reagents prevents hydrolysis of intermediates .

- Temperature Gradients : Slow warming from −78°C to room temperature minimizes side products like oligomers . Common pitfalls include incomplete conversion due to competing phenol oxidation or fluorinated byproduct formation.

Q. What role does this compound play in catalytic systems or supramolecular chemistry?

The strong electron-withdrawing CF₃ groups and hydroxyl moiety make it a versatile ligand in organometallic catalysis. For example, it stabilizes vanadium-alkylidene complexes in olefin metathesis reactions . In supramolecular chemistry, it facilitates host-guest interactions with cyclodextrins due to its hydrophobic fluorinated core and polar hydroxyl group .

Q. How can conflicting data on reaction outcomes (e.g., varying yields or byproducts) be resolved?

- Reproducibility Checks : Verify solvent purity, reagent sourcing (e.g., hexafluoroacetone lot variability), and moisture levels .

- In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and adjust conditions dynamically .

- Computational Modeling : DFT studies on transition states can explain divergent pathways under slight condition changes .

Q. What experimental strategies mitigate degradation during long-term storage or high-temperature applications?

Q. How does the compound’s fluorinated structure influence its reactivity in cross-coupling reactions?

The CF₃ groups increase electrophilicity at the aromatic ring, enhancing Suzuki-Miyaura coupling with boronic acids. However, steric hindrance from the bulky hexafluoroisopropanol group may require tailored catalysts (e.g., Pd-XPhos) for efficient coupling .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres for reproducibility .

- Analytical Workflows : Combine ¹⁹F NMR with high-resolution MS for unambiguous structural confirmation .

- Data Validation : Cross-reference results with computational models (e.g., Gaussian for vibrational spectra) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.